Methyl 3-amino-3-(2,4-difluorophenyl)propanoate
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Overview
Description
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound with the molecular formula C10H11F2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine and esterification agents. One common method includes the following steps:
Condensation Reaction: 2,4-difluorobenzaldehyde reacts with an amine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms on the aromatic ring can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(3,5-difluorophenyl)propanoate
- Methyl 3-amino-3-(2,6-difluorophenyl)propanoate
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3 |
InChI Key |
FCVSGKVSVMNVBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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